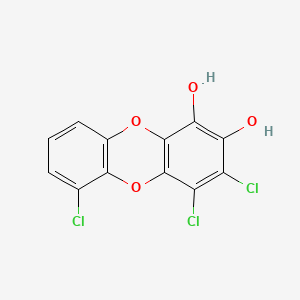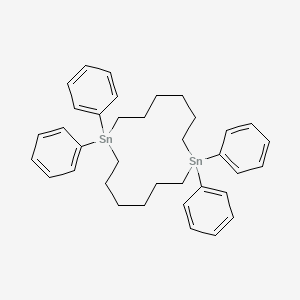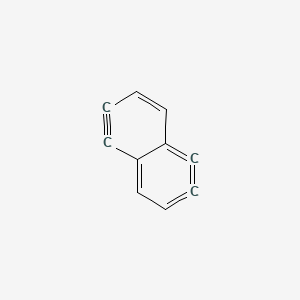
1,2,5,6-Tetradehydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetradehydronaphthalene is an organic compound with a unique structure characterized by the presence of four double bonds within a naphthalene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetradehydronaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of tetrahydronaphthalene using catalysts such as palladium on carbon (Pd/C) under high-temperature conditions. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by dehydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale dehydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient heat transfer and reaction control. Catalysts such as platinum or palladium are commonly employed to facilitate the dehydrogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5,6-Tetradehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert this compound back to tetrahydronaphthalene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene.
Substitution: Halogenated naphthalenes.
Aplicaciones Científicas De Investigación
1,2,5,6-Tetradehydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,2,5,6-Tetradehydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology.
Comparación Con Compuestos Similares
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another partially hydrogenated naphthalene derivative.
Uniqueness: 1,2,5,6-Tetradehydronaphthalene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
85337-39-9 |
|---|---|
Fórmula molecular |
C10H4 |
Peso molecular |
124.14 g/mol |
InChI |
InChI=1S/C10H4/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8H |
Clave InChI |
LOLIYYIYPBJJIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C=C=CC=C2C#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


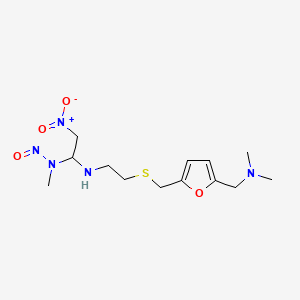
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
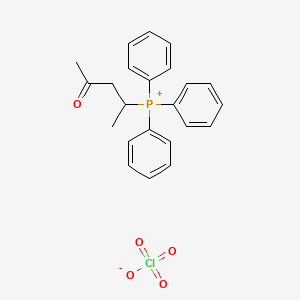
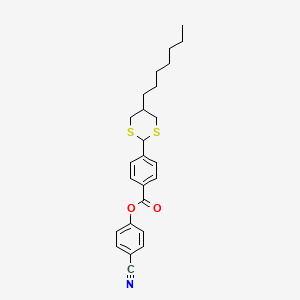
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)

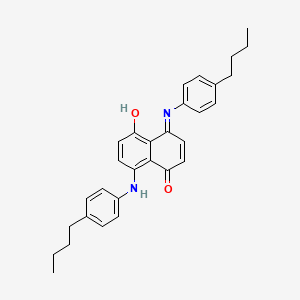
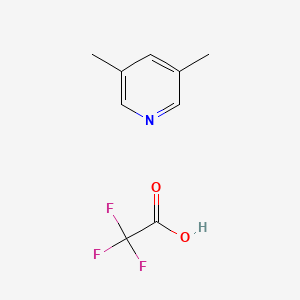
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
